molecular formula C7H16S4 B1330789 3,7-Dithia-1,9-nonanedithiol CAS No. 25676-62-4

3,7-Dithia-1,9-nonanedithiol

Cat. No. B1330789
CAS RN: 25676-62-4
M. Wt: 228.5 g/mol
InChI Key: XYHKMRNYSMEEDT-UHFFFAOYSA-N
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Description

3,7-Dithia-1,9-nonanedithiol is a sulfur-containing organic compound that is part of a broader class of chemicals known as dithianes. These compounds are characterized by their inclusion of sulfur atoms and are often used in organic synthesis due to their unique reactivity and ability to form stable rings and chains. Although the provided papers do not directly discuss 3,7-Dithia-1,9-nonanedithiol, they do provide insights into the chemistry of related dithiane compounds, which can be extrapolated to understand the properties and reactivity of 3,7-Dithia-1,9-nonanedithiol.

Synthesis Analysis

The synthesis of dithiane-related compounds can be achieved through various methods. For instance, the chlorination of 3-(1,3)-dithianylidenepentane-2,4-dione using the Vilsmeier-Haack reagent results in a high yield of a nonthiolic, odorless 1,3-propanedithiol equivalent . This method demonstrates the potential for synthesizing dithiane derivatives with specific properties, such as reduced odor, which is a common issue with thiols. Additionally, the Lewis base-catalyzed addition of 1,3-dithiane to carbonyl and imino compounds using 2-trimethylsilyl-1,3-dithiane is another synthetic approach that affords the corresponding adducts in good to high yields under mild conditions . These methods highlight the versatility and efficiency of dithiane synthesis, which could be applicable to the synthesis of 3,7-Dithia-1,9-nonanedithiol.

Molecular Structure Analysis

The molecular structure of dithiane compounds is crucial in determining their reactivity and physical properties. X-ray crystal structure analysis has shown that dithiane derivatives can adopt different conformations, such as the double-chair or boat-chair conformations, depending on the specific substituents and the presence of heteroatoms like oxygen . These structural insights are important for understanding the behavior of 3,7-Dithia-1,9-nonanedithiol in various chemical environments.

Chemical Reactions Analysis

Dithiane compounds are known to participate in a variety of chemical reactions. The thioacetalization reaction, for example, involves the conversion of aldehydes and ketones to corresponding dithianes, demonstrating the chemoselectivity between aldehyde and ketone functional groups . This reactivity is significant for the functionalization of 3,7-Dithia-1,9-nonanedithiol and its potential use in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of dithiane compounds are influenced by their molecular structure and the presence of sulfur atoms. While the provided papers do not directly discuss the properties of 3,7-Dithia-1,9-nonanedithiol, they do suggest that dithiane derivatives can form stable bicyclic structures and can react with various electrophiles . These properties are indicative of the potential stability and reactivity of 3,7-Dithia-1,9-nonanedithiol, which could be explored further in the context of its physical state, solubility, boiling point, and other relevant characteristics.

Scientific Research Applications

Conformational Studies

3,7-Dithia-1,9-nonanedithiol and related compounds have been a subject of interest in conformational studies. For instance, Zefirov et al. (1974) investigated the molecular structure of related dithiabicyclo compounds, revealing unique conformations influenced by lone pair repulsions (Zefirov et al., 1974).

Synthesis and Structural Analysis

The synthesis and structural study of derivatives of 3,7-dithia compounds have been a focus, as demonstrated by Cadenas-Pliego et al. (1993) who synthesized 1,5-dithia-3,7-diazabicyclo[3.3.1]nonane and conducted an X-ray diffraction study of the compound (Cadenas-Pliego et al., 1993).

Electron Transport and Electrochemistry

Stolarczyk and Bilewicz (2006) explored the use of 1,9-nonanedithiol in enhancing electron transport through alkanethiolate films on gold substrates, indicating its potential in electrochemical applications (Stolarczyk & Bilewicz, 2006).

Quantum Theory Applications

Bushmarinov et al. (2011) utilized quantum theory to study the conformational and electronic properties of 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, offering insights into stereoelectronic interactions and molecular stability (Bushmarinov et al., 2011).

Self-Assembled Monolayers and Nanotechnology

Deng et al. (2000) studied the formation of self-assembled monolayers (SAMs) using alkanedithiols, including 1,9-nonanedithiol, on gold surfaces, which is significant for nanotechnological applications (Deng et al., 2000).

Flexible Chemiresistors

Ketelsen et al. (2020) developed a method for printing flexible chemiresistors using cross-linked gold nanoparticles and 1,9-nonanedithiol, demonstrating its application in sensor technology (Ketelsen et al., 2020).

Fungicidal Activity

Akhmetova et al. (2011) explored the synthesis of derivatives of 3,7-dithia-1,5-diazabicyclo[3.3.0]octane and examined their fungicidal activity, highlighting the potential biological applications of these compounds (Akhmetova et al., 2011).

Multilayer Surface Assembly

Research by Kohli et al. (1998) focused on the assembly of covalently-coupled disulfide multilayers on gold using dithiols such as 1,9-nonanedithiol. This study is significant for understanding multilayer surface chemistry and its applications (Kohli et al., 1998).

Surface Chemistry and Adsorption

Millone et al. (2009) conducted a comparative study on the adsorption of various alkanedithiols, including nonanedithiol, on gold surfaces, providing insights into the surface chemistry of self-assembled monolayers (Millone et al., 2009).

Analytical Applications

The study by Choi et al. (2001) on the temperature-dependent spectroscopy of silver 1,9-nonanedithiolate offers insights into the analytical applications of these compounds, particularly in spectroscopy and thermal analysis (Choi et al., 2001).

Organic Synthesis

Smith and Adams (2004) discussed the evolution of dithiane-based strategies in organic synthesis, highlighting the role of 1,3-dithianes in constructing complex natural and unnatural products (Smith & Adams, 2004).

Safety And Hazards

“3,7-Dithia-1,9-nonanedithiol” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical .

properties

IUPAC Name

2-[3-(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S4/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHKMRNYSMEEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCS)CSCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327381
Record name 3,7-Dithia-1,9-nonanedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dithia-1,9-nonanedithiol

CAS RN

25676-62-4
Record name 3,7-Dithia-1,9-nonanedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-Dithia-1,9-nonanedithiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
D Prakash, SN Jaisankar - Diamond and Related Materials, 2019 - Elsevier
Poly(urethane-thiourethane) triblock copolymer nanotube composites have been synthesized by reacting hexamethyl diisocyanate, polyethylene glycol, chain extended with two …
Number of citations: 8 www.sciencedirect.com
MW Glenny, LGA van de Water, JM Vere, AJ Blake… - Polyhedron, 2006 - Elsevier
A series of azathia- and azaoxathiacrown ether macrocycles have been prepared in good yields via the use of N-boc-bis(2-chloroethyl)amine as a precursor, which minimises …
Number of citations: 37 www.sciencedirect.com
CP Alexis, JM Uribe, JD Beller, G Godjoian… - … , Sulfur, and Silicon …, 1996 - Taylor & Francis
Acyclic tetradentate organosulfur ligands of the type S 2 X 2 (where X = SON) can be efficiently prepared by selective desulfurization of bis(1,3-dithiolanes) and bis(1,3-dithianes); bis(1,3…
Number of citations: 6 www.tandfonline.com
Y Mikata, K Nakanishi, F Nakagaki… - European Journal of …, 2015 - Wiley Online Library
Fifteen bisquinoline derivatives with a thioether linker have been prepared, and their Hg 2+ ‐ and Fe 3+ ‐specific fluorescence responses have been investigated. Upon the addition of …
ES Dehghani, Y Du, T Zhang, SN Ramakrishna… - …, 2017 - ACS Publications
Surface-initiated Cu(0)-mediated controlled radical polymerization (Si-CuCRP) can be successfully applied to fabricate poly[(oligoethylene glycol)methyl ether methacrylate] (POEGMA) …
Number of citations: 63 pubs.acs.org
K Yamashita, K Kurita, K Ohara, K Tamura… - Reactive and Functional …, 1996 - Elsevier
6-(4′-Vinylbenzyloxy)-1,4,8,11-tetrathiacyclotetradecane (S14S4) and 9-(4′-vinylbenzyloxy)-1,4,7,14,17-hexathiacycloeicosane (S20S6) were synthesized as thiacrown ether …
Number of citations: 51 www.sciencedirect.com
MG Voronkov, VI Knutov - Sulfur Reports, 1986 - Taylor & Francis
Synthetic methods for, and structural and spectroscopic characteristics of sulfur-containing macroheterocycles are discussed. The synthesis of oligothiamacrocycloalkanes is based on …
Number of citations: 1 www.tandfonline.com
Y Ishii - Kansai: Kansai University, 1995 - academia.edu
Carbon radicals, typically exemplified by alkyl radicals, are highly reactive chemical species. Various methods for generating carbon radicals have been actively studied in recent years …
Number of citations: 2 www.academia.edu
石井康敬, 坂口聡 - TCI メール116, 2002 - tcichemicals.com
アルキルラジカルに代表される炭素ラジカルは反応性に富んだ化学種であり, 炭素ラジカルを生成させる種々の方法が近年活発に研究され, 広く有機合成反応に利用されている. 典型的なアルキル…
Number of citations: 3 www.tcichemicals.com

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